Oral Bioavailability and CNS Penetration vs. Standard ALK5 Inhibitors
SRI-011381 hydrochloride demonstrates an oral bioavailability of approximately 50% in FBV mice, a property that is not a class feature of all TGF-β pathway modulators. In contrast, widely used ALK5 kinase inhibitors like SB431542 and A83-01 exhibit poor oral bioavailability and limited brain penetration, requiring alternative routes of administration for CNS studies [1]. SRI-011381's blood-brain barrier permeability is documented in its development literature, enabling oral dosing for neuroinflammation and neurodegenerative disease models .
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | ~50% |
| Comparator Or Baseline | SB431542 / A83-01: Not reported as orally bioavailable for CNS studies |
| Quantified Difference | Qualitative difference: Oral bioavailability enables practical in vivo dosing for CNS studies, a feature not characteristic of comparator ALK5 inhibitors. |
| Conditions | FBV mice; oral gavage |
Why This Matters
This oral bioavailability and documented brain penetration enable practical, longitudinal in vivo studies of CNS disorders without the need for continuous infusion or intracerebroventricular injection, reducing procedural stress and improving model fidelity.
- [1] Anjiechem. SRI-011381 hydrochloride Product Page. Oral bioavailability ~50%. View Source
